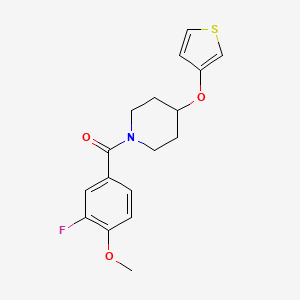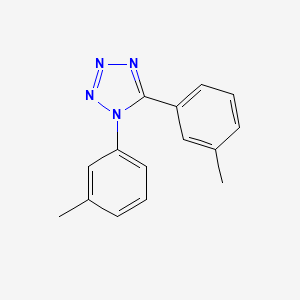
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is a synthetic organic compound with a complex structure It features a bromine atom, a cyanocyclohexyl group, and a pyridine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide typically involves multiple steps. One common route starts with the bromination of a pyridine derivative, followed by the introduction of the cyanocyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amidation reaction. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
作用机制
The mechanism by which 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine amide structure but lack the bromine and cyanocyclohexyl groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution but differ in the core structure and functional groups.
Uniqueness
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is unique due to its combination of a bromine atom, a cyanocyclohexyl group, and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
IUPAC Name |
3-bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-8-16-7-4-10(11)12(18)17-13(9-15)5-2-1-3-6-13/h4,7-8H,1-3,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYVNBYSPPBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)


![2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2554612.png)



![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester](/img/structure/B2554620.png)
![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)

![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)
